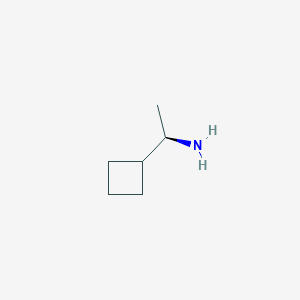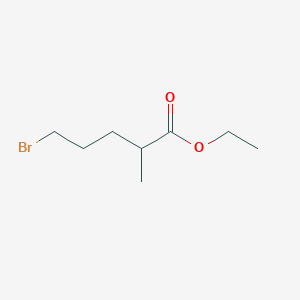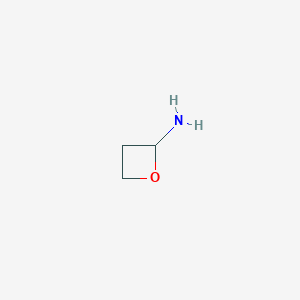
Oxetan-2-amine
Overview
Description
Oxetan-2-amine is a chemical compound characterized by a four-membered ring structure containing an oxygen atom and an amine group attached to the second carbon atom This compound is part of the oxetane family, which is known for its unique ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxetan-2-amine can be synthesized through several methods. One common approach involves the cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate, followed by further treatment with various amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The choice of solvent, such as sterically hindered alcohols like 2-propanol, can significantly impact the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Oxetan-2-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxetan-2-one derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, such as oxetan-2-one, oxetan-2-ol, and substituted oxetanes, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Oxetan-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and bioactive compounds.
Medicine: The compound is explored for its potential use in drug discovery, particularly as a scaffold for designing new pharmaceuticals
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of oxetan-2-amine involves its ability to undergo ring-opening reactions due to the ring strain in the four-membered oxetane ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic attacks, further enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-amine: Similar to oxetan-2-amine but with the amine group attached to the third carbon atom.
Azetidine: A four-membered ring containing a nitrogen atom, differing from oxetane by the presence of a nitrogen atom instead of oxygen.
Tetrahydrofuran: A five-membered ring containing an oxygen atom, with less ring strain compared to oxetane.
Uniqueness
This compound is unique due to its high ring strain, which imparts significant reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and drug discovery .
Properties
IUPAC Name |
oxetan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c4-3-1-2-5-3/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFGYCPJLDTZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




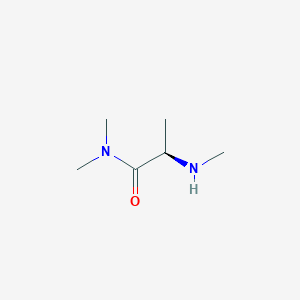
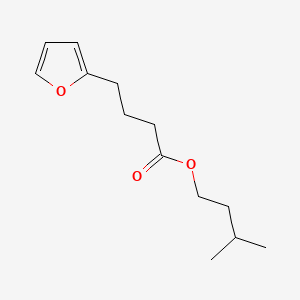
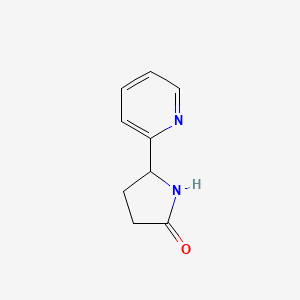
![5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole](/img/structure/B3284053.png)
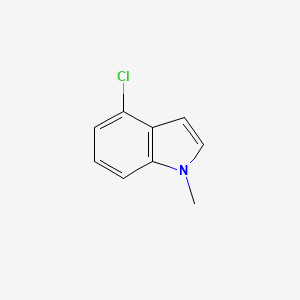
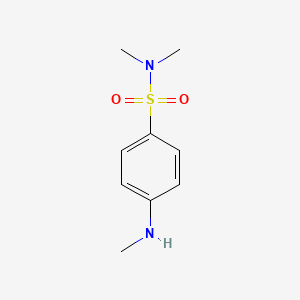


![3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol](/img/structure/B3284089.png)
![4-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B3284090.png)
